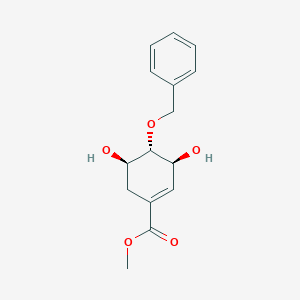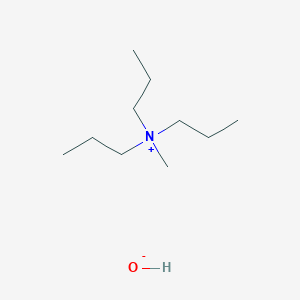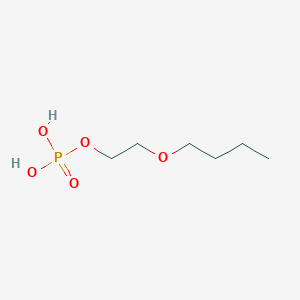
2',3'-O-Isopropylidene-6-thioinosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 227-474-3, also known by its CAS number 5856-48-4, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Análisis De Reacciones Químicas
Einecs 227-474-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Einecs 227-474-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic properties or as a precursor for drug development.
Mecanismo De Acción
The mechanism of action for Einecs 227-474-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the compound’s structure and the context in which it is used .
Comparación Con Compuestos Similares
Einecs 227-474-3 can be compared with other similar compounds, such as:
Einecs 203-770-8 (amyl nitrite): Used as a vasodilator and in organic synthesis.
Einecs 234-985-5 (bismuth tetroxide): Used in pigments and as a catalyst.
Einecs 239-934-0 (mercurous oxide): Used in batteries and as a reagent in chemical reactions.
The uniqueness of Einecs 227-474-3 lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry .
Propiedades
Número CAS |
5856-48-4 |
|---|---|
Fórmula molecular |
C13H16N4O4S |
Peso molecular |
324.36 g/mol |
Nombre IUPAC |
9-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C13H16N4O4S/c1-13(2)20-8-6(3-18)19-12(9(8)21-13)17-5-16-7-10(17)14-4-15-11(7)22/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,22)/t6-,8?,9?,12+/m1/s1 |
Clave InChI |
HXZCOKXEDYVENB-LRQTWSSKSA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C |
SMILES isomérico |
CC1(OC2[C@H](O[C@@H](C2O1)N3C=NC4=C3NC=NC4=S)CO)C |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C |
| 5856-48-4 | |
Sinónimos |
Furo[3,4-d]-1,3-dioxole, Inosine Deriv.; _x000B_2’,3’-O-Isopropylidene-6-mercaptopurine Riboside; 9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)-9H-purine-6(1H)thione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)



![2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol](/img/structure/B49815.png)



![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)


![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)


